molecular formula C17H32N2Sn B2675070 Tributyl-(5-methylpyrimidin-2-yl)stannane CAS No. 1447763-75-8

Tributyl-(5-methylpyrimidin-2-yl)stannane

Cat. No.: B2675070
CAS No.: 1447763-75-8
M. Wt: 383.167
InChI Key: IXVUYHMPKPMLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyl-(5-methylpyrimidin-2-yl)stannane is an organotin compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tin atom bonded to a 5-methylpyrimidin-2-yl group and three butyl groups. It is commonly used in organic synthesis, particularly in Stille cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl-(5-methylpyrimidin-2-yl)stannane typically involves the reaction of 5-methylpyrimidine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

5-methylpyrimidine+tributyltin chlorideThis compound+HCl\text{5-methylpyrimidine} + \text{tributyltin chloride} \rightarrow \text{this compound} + \text{HCl} 5-methylpyrimidine+tributyltin chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl-(5-methylpyrimidin-2-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The tin atom can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: The butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Tributyl-(5-methylpyrimidin-2-yl)stannane has a wide range of applications in scientific research:

    Chemistry: Used in Stille cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Tributyl-(5-methylpyrimidin-2-yl)stannane involves its interaction with molecular targets and pathways within cells. The tin atom can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also modulate signaling pathways and gene expression, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl-(5-methylpyridin-2-yl)stannane
  • Tributyl-(6-methoxypyrimidin-2-yl)stannane
  • Tributyl-(2-chloropyrimidin-5-yl)stannane

Uniqueness

Tributyl-(5-methylpyrimidin-2-yl)stannane is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications in various fields of research .

Properties

IUPAC Name

tributyl-(5-methylpyrimidin-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2.3C4H9.Sn/c1-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVUYHMPKPMLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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